molecular formula C9H9NO5S B1520743 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione CAS No. 60987-22-6

5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

Cat. No.: B1520743
CAS No.: 60987-22-6
M. Wt: 243.24 g/mol
InChI Key: SUIQIOALWGAJCD-UHFFFAOYSA-N
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Description

5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is a heterocyclic compound that has garnered significant interest due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy groups and a trione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione typically involves the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with various nucleophiles under Michael addition reaction conditions . The reaction conditions often include the use of aliphatic amines such as piperidine, N-methyl piperazine, and morpholine, as well as aromatic amines like imidazole, benzimidazole, and pyrazole . The stability of the synthesized products is a crucial factor in the reaction’s progress.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:

    Michael Addition Reactions: This compound reacts with nucleophiles under Michael addition conditions to form a variety of derivatives.

    Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Piperidine, N-methyl piperazine, morpholine, imidazole, benzimidazole, pyrazole.

    Solvents: Common solvents include dichloromethane, diethyl ether, and methanol.

Major Products

The major products formed from these reactions are derivatives of this compound with various functional groups attached to the benzothiazole ring .

Scientific Research Applications

5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione has several scientific research applications:

    Therapeutic Applications: This compound has potential therapeutic applications due to its unique structure and reactivity.

    Environmental Applications: It is also being explored for its potential use in environmental applications.

    Chemical Research: The compound is used in the synthesis of various derivatives for structure-activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition is achieved through binding to both the peripheral and active sites of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
  • 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)(hydroxy)methyl]piperidinium

Uniqueness

5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is unique due to its benzothiazole ring structure and the presence of methoxy groups and a trione moiety

Properties

IUPAC Name

5,6-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-14-6-3-5-8(4-7(6)15-2)16(12,13)10-9(5)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQIOALWGAJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NS2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196814
Record name 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60987-22-6
Record name 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60987-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16 gm (0.08 mol) of 2-methyl-4,5-dimethoxy-benzene sulfonamide were dissolved in 500 ml of an aqueous 5% sodium hydroxide solution, and the solution was heated at its boiling point for 2 hours after addition of 39.6 gm (0.25 mol) of potassium permanganate. After cooling, the reaction mixture was suction-filtered through celite, and the desired product was precipitated by addition of concentrated hydrochloric acid. Rf -value (benzene/acetone = 3/1): 0.2-0.4.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
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5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Reactant of Route 3
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Reactant of Route 4
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Reactant of Route 5
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Reactant of Route 6
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

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